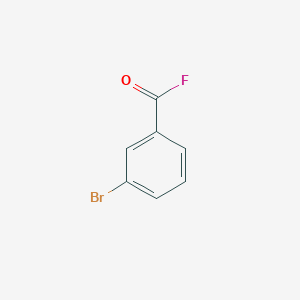
3-Bromobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzoyl fluoride is an organic compound with the molecular formula C7H4BrFO. It is a pale yellow to off-white solid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, which makes it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound . The reaction conditions typically require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated equipment to handle the hazardous reagents and conditions. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine atom can participate in reactions such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products such as 3-bromobenzyl alcohol or 3-bromobenzylamine.
Electrophilic Aromatic Substitution: Products like 3-bromo-4-nitrobenzoyl fluoride.
Reduction: 3-Bromobenzyl alcohol.
Scientific Research Applications
3-Bromobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate that can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl chloride: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromo-4-fluorobenzoyl chloride: Contains an additional fluorine atom on the benzene ring.
3-Bromobenzyl alcohol: The reduced form of 3-bromobenzoyl fluoride.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules and materials.
Properties
CAS No. |
77976-06-8 |
|---|---|
Molecular Formula |
C7H4BrFO |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
3-bromobenzoyl fluoride |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
InChI Key |
FFDSPQWWSDIQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



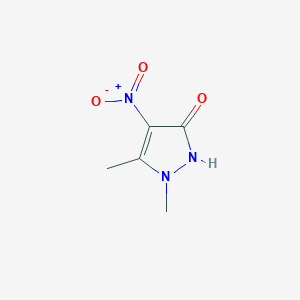

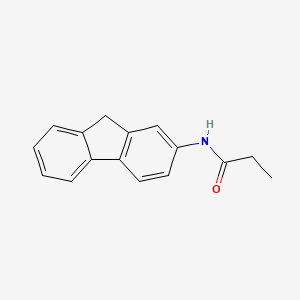
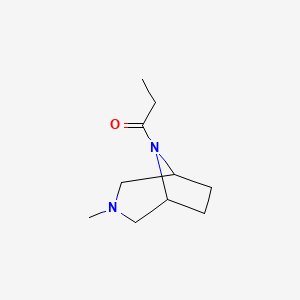
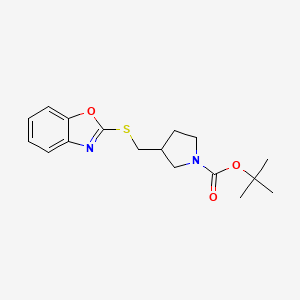
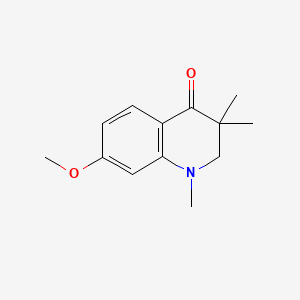
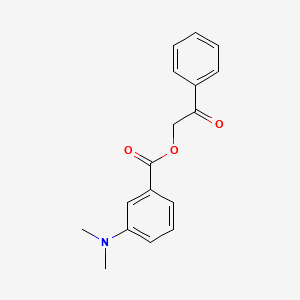
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)
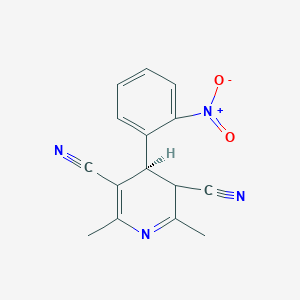

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
